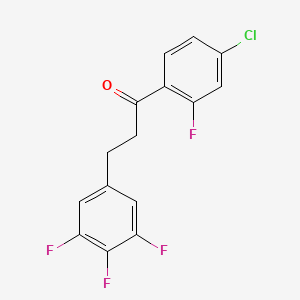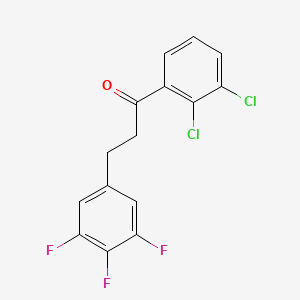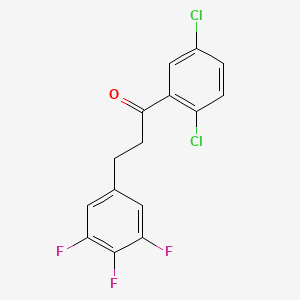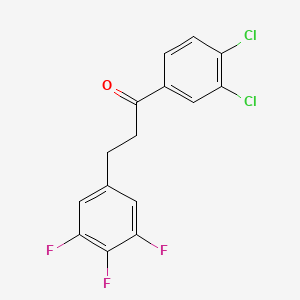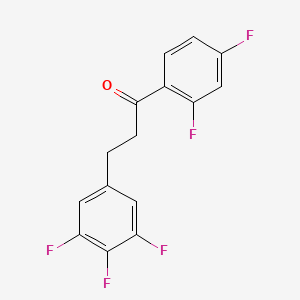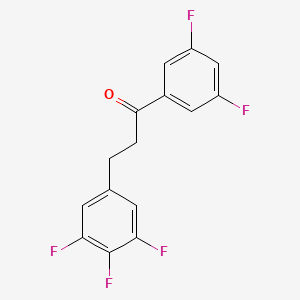
(1-Acetylamino-cyclohexyl)-acetic acid
説明
(1-Acetylamino-cyclohexyl)-acetic acid is a chemical compound that is part of a broader class of organic compounds known for their potential in synthesizing various alkaloids and other complex molecules. The compound is characterized by the presence of an acetylamino group attached to a cyclohexyl ring, which is further linked to an acetic acid moiety. This structure is a key intermediate in various chemical synthesis processes and can be modified to produce a wide range of derivatives with different properties and applications.
Synthesis Analysis
The synthesis of derivatives related to (1-Acetylamino-cyclohexyl)-acetic acid involves several steps, including the allylation of dilithiated 1,3-cyclohexane-1,3-diones, protection of carbonyl groups, and oxidation of the alkene . This method allows for the efficient preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These derivatives can then be further transformed into other compounds, such as 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, through amide formation and subsequent cyclization .
Molecular Structure Analysis
The molecular structure of (1-Acetylamino-cyclohexyl)-acetic acid derivatives is complex, featuring multiple functional groups and rings. For instance, the derivative 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, methyl ester, includes an acetylamino group, a cyclohexadiene ring, and an esterified acetic acid . The presence of these functional groups is crucial for the reactivity and the potential applications of the compound in organic synthesis.
Chemical Reactions Analysis
The chemical reactions involving (1-Acetylamino-cyclohexyl)-acetic acid derivatives are diverse. One example is the bimolecular oxidative amidation of phenols, which leads to the formation of compounds like 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, methyl ester . This reaction mechanism involves the use of iodobenzene diacetate in acetonitrile with trifluoroacetic acid, highlighting the compound's reactivity towards oxidative conditions and its ability to form amide bonds with phenols.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (1-Acetylamino-cyclohexyl)-acetic acid are not detailed in the provided papers, the structural features suggest that the compound and its derivatives would exhibit properties typical of cyclic organic compounds with multiple functional groups. These properties may include solubility in organic solvents, reactivity towards acids and bases, and the potential to undergo various organic reactions such as oxidation, reduction, and cyclization. The ester and acetylamino groups in particular would influence the compound's polarity, boiling point, and stability.
科学的研究の応用
Synthesis and Characterization in Medicinal Chemistry
(1-Acetylamino-cyclohexyl)-acetic acid has been utilized in the synthesis of various compounds in medicinal chemistry. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to create a Schiff base ligand, which was further reacted with metal ions to form compounds studied for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015). Similarly, derivatives of (1-Acetylamino-cyclohexyl)-acetic acid have been synthesized for potential inhibitory action against influenza virus sialidases (Kerrigan et al., 2001). These studies demonstrate the compound's significance in the development of novel therapeutic agents.
Organic Synthesis and Chemical Reactions
The compound has been a subject of interest in organic synthesis and chemical reactions. For example, its derivatives have been used in the bimolecular oxidative amidation of phenols, indicating its versatility in organic synthesis processes (Chau & Ciufolini, 2014). Another study involved the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, highlighting the compound's role in creating functionalized cycloalkene skeletons (Cong & Yao, 2006).
Applications in Biochemistry
In biochemistry, (1-Acetylamino-cyclohexyl)-acetic acid derivatives have been explored for their enzymatic activities. For instance, Acetylornithinase of Escherichia coli studies used acetylamino acids, including acetyl-nn-methionine, indicating the relevance of these compounds in biochemical research (Vogel & Bonner, 1956).
Immunological Research
The compound has been investigated for its potential immunological applications. A study synthesized a novel immunologically active carbocyclic muramyl dipeptide analogue, utilizing a derivative of (1-Acetylamino-cyclohexyl)-acetic acid, indicating its potential use in immunomodulation (Kikelj et al., 1998).
Safety and Hazards
The safety data sheet for a similar compound, “®-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
2-(1-acetamidocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNGABVXCECAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetylamino-cyclohexyl)-acetic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

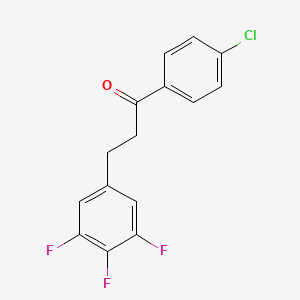
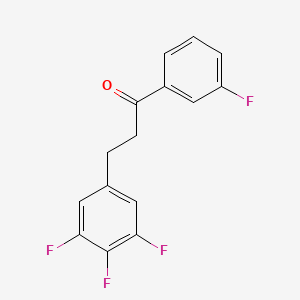
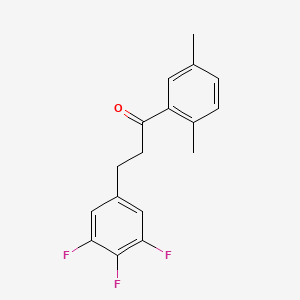
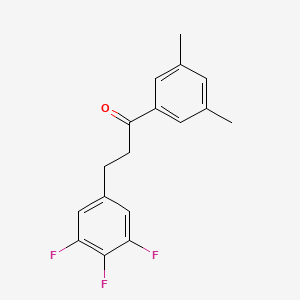
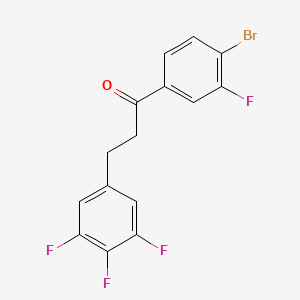
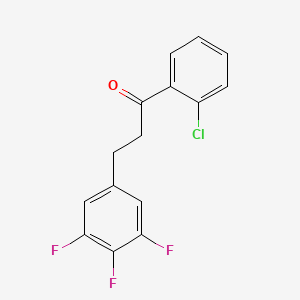
![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)
